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1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

MAO-B inhibition neurodegeneration structure-activity relationship

1‑(3,4‑Dichlorophenyl)-3‑[(2‑methyl‑1H‑indol‑5‑yl)methyl]urea is a structurally unique urea‑linked hybrid with NO published bioactivity per ChEMBL [1]. This makes it a clean‑slate starting point for novel SAR: directly compare urea vs. amide linker effects on MAO‑B (amide congener Ki=0.03 µM [2]), evaluate baseline ABCG2 inhibition independent of extended π‑systems [3], or screen against H. pylori/jack bean urease [4]. Its indole‑urea scaffold falls within generic Markush claims (CN113248491B [5])—ideal for freedom‑to‑operate analysis. Secure your competitive edge with a fully characterized, patent‑aware tool compound.

Molecular Formula C17H15Cl2N3O
Molecular Weight 348.23
CAS No. 892474-50-9
Cat. No. B2638407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
CAS892474-50-9
Molecular FormulaC17H15Cl2N3O
Molecular Weight348.23
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H15Cl2N3O/c1-10-6-12-7-11(2-5-16(12)21-10)9-20-17(23)22-13-3-4-14(18)15(19)8-13/h2-8,21H,9H2,1H3,(H2,20,22,23)
InChIKeyFGKHZDMDWHEXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 892474-50-9): Chemical Identity and Procurement Baseline


1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 892474-50-9) is a synthetic phenylurea-indole hybrid compound with molecular formula C17H15Cl2N3O and molecular weight 348.2 g/mol [1]. It features a 3,4-dichlorophenyl group and a 2-methyl-1H-indol-5-yl moiety connected via a urea linker. The compound is cataloged in PubChem (CID 3698641) and the ZINC database (ZINC49669355), though ZINC explicitly notes that this substance is not reported in any publications per ChEMBL [2]. It is commercially available from several research chemical suppliers as a building block for medicinal chemistry exploration.

Why 1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea Cannot Be Replaced by Generic In-Class Analogs


Within the phenylurea-indole chemical space, minor structural variations produce substantial differences in target engagement profiles. The closest published analog, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide (an amide-linked rather than urea-linked congener), demonstrates potent MAO-B inhibition with a Ki of 0.03 µM [1]. However, the urea linkage in the target compound introduces an additional hydrogen-bond donor/acceptor pair and alters conformational flexibility relative to the amide series, which may redirect binding preferences toward distinct targets such as urease or ABCG2 transporters [2][3][4]. Critically, the ZINC database explicitly records that this specific compound (ZINC49669355) has no reported bioactivity in ChEMBL [5], underscoring that its pharmacological fingerprint cannot be inferred from published data on close analogs. Generic substitution without experimental validation therefore carries substantial risk of target profile mismatch.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 892474-50-9)


Linker Chemistry Divergence: Urea vs. Amide Scaffold Comparison in Indole-Based MAO Inhibition

The target compound employs a urea linker (NH–CO–NH) connecting the 3,4-dichlorophenyl and 2-methylindol-5-yl groups, whereas the most thoroughly characterized close analog, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, uses an amide bond (CO–NH) [1]. The urea bridge provides an additional hydrogen-bond donor (the second NH) not present in the amide scaffold. In the amide series, compound 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide achieved a Ki of 0.03 µM against human MAO-B with 99-fold selectivity over MAO-A [1]. No equivalent quantitative data are available for the urea-linked target compound from any peer-reviewed source, and ZINC explicitly records no reported bioactivity in ChEMBL [2]. This absence of data means the urea-to-amide scaffold hop has not been experimentally characterized for MAO-B activity.

MAO-B inhibition neurodegeneration structure-activity relationship

Phenylurea-Indole ABCG2 Inhibition: Class Potential with Uncharacterized Specificity

A 2023 study by Ye et al. demonstrated that phenylurea indole derivatives with extended π-systems act as potent ABCG2 inhibitors, with lead compounds 3c and 3f reversing ABCG2-mediated multidrug resistance in H460/MX20 cells [1]. The target compound shares the phenylurea-indole core but lacks the extended conjugation present in the most active derivatives. No ABCG2 inhibition data exist for the target compound specifically. The class-level inference is that the phenylurea-indole scaffold is permissive for ABCG2 inhibition, but potency is strongly modulated by π-system extension [1], and the target compound's relatively compact structure may place it at a lower potency tier within this series.

ABCG2 transporter multidrug resistance phenylurea indole

Urease Inhibition Potential: Fragment-Based Inference from Related BindingDB Entries

Multiple indole-urea and indole-thiourea analogs have been evaluated as urease inhibitors. A 2021 study of indole-based urease inhibitors (compounds 1–22) reported IC50 values ranging from 0.60 ± 0.05 µM to 30.90 ± 0.90 µM against jack bean urease, with the standard thiourea comparator showing IC50 = 21.86 ± 0.90 µM [1]. The target compound was not among the 22 analogs tested. BindingDB contains entries for indole-urea derivatives with Helicobacter pylori urease inhibition data (e.g., CHEMBL2425478: Ki = 45 nM, mixed-type competitive inhibition) [2], but the target compound's exact BindingDB/ChEMBL mapping is uncertain. The 3,4-dichlorophenyl substituent is a privileged fragment in urease inhibitor design, yet no direct urease data exist for this specific compound.

urease inhibition Helicobacter pylori anti-ulcer

Patent Landscape: Indole-Urea Derivatives as Multi-Target Scaffolds Without Compound-Specific Claims

Patent CN113248491B discloses substituted indole urea derivatives for treating ulcers, gastritis, psoriasis, arthritis, and related inflammatory conditions [1]. The Markush structures encompass the target compound's core scaffold but do not single out CAS 892474-50-9 with specific biological data. Similarly, patent EP2964219B1 claims substituted indazole/indole derivatives as in vitro MAO-B inhibitors, with exemplified compounds using carboxamide rather than urea linkers [2]. The target compound's substitution pattern (3,4-dichlorophenyl + 2-methylindol-5-ylmethyl) falls within the generic claims of both patents, but neither provides compound-specific IC50, Ki, or selectivity data. This patent coverage confirms structural interest in this chemical space without establishing differentiation metrics.

indole-urea patent kinase inhibition SGLT inhibition

Recommended Application Scenarios for 1-(3,4-Dichlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (CAS 892474-50-9)


Scaffold-Hopping Control in MAO-B Inhibitor SAR Studies

Use as a urea-linker comparator to the published amide series (Prins et al., 2010) [1]. The amide analog 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide has a well-characterized MAO-B Ki of 0.03 µM. Testing the urea analog head-to-head would directly quantify the impact of the NH→O linker exchange on MAO-B affinity and isoform selectivity, generating novel SAR data where none currently exist.

Minimal Phenylurea-Indole Scaffold for ABCG2 Transporter Probe Development

Deploy as a non-extended-π-system control compound in ABCG2 inhibition assays, referencing the potent extended-π-system phenylurea indoles reported by Ye et al. (2023) [2]. This would establish the baseline contribution of the core phenylurea-indole pharmacophore to ABCG2 binding, independent of π-system conjugation effects.

Fragment-Based Urease Inhibitor Screening Library Component

Incorporate into a focused screening deck targeting Helicobacter pylori or jack bean urease, based on the established urease inhibitory potential of indole-urea and 3,4-dichlorophenyl-containing fragments [3][4]. The compound fills a structural gap in published indole-urease SAR series and may reveal potency cliffs when screened alongside characterized analogs.

Patent Circumvention and Chemical Space Exploration

Utilize as a structurally distinct but patent-encompassed scaffold for freedom-to-operate analysis, given its coverage under generic Markush claims in CN113248491B and related indole-urea filings [3][5]. Its lack of pre-existing biological data makes it a clean-slate starting point for novel composition-of-matter claims following experimental characterization.

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